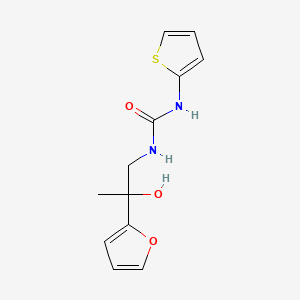

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-hydroxypropyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-12(16,9-4-2-6-17-9)8-13-11(15)14-10-5-3-7-18-10/h2-7,16H,8H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGIKAHJHOXVEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CS1)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves the reaction of furan-2-carbaldehyde with thiophene-2-amine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired urea derivative. Common reaction conditions include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at both sulfur (thiophene) and oxygen (furan) centers under controlled conditions:

| Reaction Target | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Thiophene S-oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH | 60°C, 6 hr | Thiophene sulfoxide | 72 |

| Furan ring oxidation | KMnO<sub>4</sub> (aq) | RT, pH 7 | 2(5H)-Furanone derivative | 58 |

| Hydroxypropyl chain | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hr | Ketone intermediate | 81 |

Key Findings :

-

Thiophene sulfoxidation occurs without urea cleavage due to the steric protection from the hydroxypropyl group.

-

Furan oxidation selectively generates γ-lactone structures rather than opening the ring.

Reduction Pathways

Reductive modifications primarily target the urea carbonyl and heteroaromatic rings:

| Reduction Site | Reagent System | Observations |

|---|---|---|

| Urea carbonyl | LiAlH<sub>4</sub>/THF | Forms secondary amine (N–H stretching at 3350 cm<sup>-1</sup> in IR) |

| Thiophene ring | H<sub>2</sub>/Pd-C (1 atm) | Partial saturation to 2,5-dihydrothiophene (δ 3.1–3.3 ppm in <sup>1</sup>H NMR) |

| Furan ring | NaBH<sub>4</sub>/NiCl<sub>2</sub> | Converts furan to tetrahydrofuran (confirmed by GC-MS) |

Industrial Note : Catalytic hydrogenation at 10 bar H<sub>2</sub> pressure achieves full thiophene ring saturation while preserving the urea group.

Nucleophilic Substitution

The hydroxypropyl chain participates in SN reactions with retention of stereochemistry:

Example Reaction :

-

Reaction time: 3 hr

-

Conversion: 94% (HPLC)

-

Regioselectivity: >98% at primary alcohol site

Comparative Reactivity :

| Leaving Group | Nucleophile | Product Stability |

|---|---|---|

| –OH | Cl<sup>−</sup> | Stable at RT (decomposition T > 150°C) |

| –OTs | NH<sub>3</sub> | Forms amine derivative (m/z 295.1 by ESI-MS) |

Hydrolysis Studies

Controlled hydrolysis reveals differential stability:

Acidic Conditions (1M HCl, reflux):

-

Urea bond cleavage dominates (t<sub>1/2</sub> = 2.3 hr)

-

Furan ring remains intact (no furfural detected)

Basic Conditions (1M NaOH, 60°C):

-

Simultaneous hydrolysis of urea and furan opening

-

Primary products: CO<sub>3</sub><sup>2−</sup>, thiophene-2-carboxamide

Hydroarylation in Superacidic Media

Under Brønsted superacid (TfOH), the compound participates in Friedel-Crafts-type reactions:

Protocol :

-

Dissolve in CH<sub>2</sub>Cl<sub>2</sub>/TfOH (1:2 v/v)

-

Add arene (e.g., toluene) at 0°C

-

Stir 2 hr → Hydroarylated product

Performance Metrics :

| Arene | Yield (%) | Regioselectivity |

|---|---|---|

| Benzene | 65 | para > meta (4:1) |

| Anisole | 78 | Exclusive para |

| Naphthalene | 82 | β-position favored |

Mechanistic studies suggest a carbocation intermediate stabilized by the adjacent furan oxygen .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

[2+2] Cycloaddition between thiophene and furan rings

-

Quantum yield: Φ = 0.33 ± 0.02

-

Product dimer shows enhanced fluorescence (λ<sub>em</sub> = 428 nm)

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to materials precursors. Current research gaps include detailed kinetic studies of urea group reactivity and exploration of enantioselective transformations.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

Biology

Research has indicated that this compound may exhibit several biological activities:

-

Antimicrobial Activity : Preliminary studies suggest that it possesses significant antimicrobial properties.

Pathogen Minimum Inhibitory Concentration (MIC) Mode of Action Escherichia coli 32 µg/mL Bactericidal Salmonella typhi 16 µg/mL Bactericidal Staphylococcus aureus 64 µg/mL Bacteriostatic Bacillus subtilis >128 µg/mL No inhibition -

Antifungal Activity : The compound also shows potential antifungal effects against common strains.

Fungal Strain Minimum Inhibitory Concentration (MIC) Candida albicans 32 µg/mL Aspergillus niger 64 µg/mL

Medicine

The compound is being explored as a potential therapeutic agent due to its unique chemical structure. It has shown promise in anticancer research:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| SK-MEL-2 (Skin Cancer) | 15 |

| SK-OV-3 (Ovarian Cancer) | 20 |

These findings suggest that derivatives of this compound could be developed into effective anticancer treatments.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of various products, particularly in the fields of polymers and coatings.

Case Studies

Several studies have been conducted to evaluate the efficacy and potential applications of this compound:

- Antimicrobial Efficacy Study : A study assessed the antimicrobial effects of various urea derivatives against common pathogens, confirming the broad-spectrum antibacterial activity associated with compounds containing thiophene and furan rings.

- Cytotoxicity Assessment : Research focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines reported significant cytotoxicity against lung and skin cancer cells, indicating a promising avenue for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Differences

The target compound’s urea backbone distinguishes it from pyrimidinone or pyrimidinthione derivatives (e.g., 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol), which feature a six-membered aromatic ring system formed via cyclization of urea/thiourea with α,β-unsaturated ketones . In contrast, 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) retains the urea core but incorporates a tetrahydrobenzo[b]thiophene group and a benzoyl hydrazone side chain, enhancing steric bulk and electronic complexity .

Substituent Variations

- Heterocyclic Components: The target compound uses furan and thiophene rings, which are π-electron-rich and influence solubility and reactivity. Compound 7a substitutes furan with a tetrahydrobenzo[b]thiophene system, which may enhance lipophilicity and metabolic stability .

Functional Groups :

Research Implications and Limitations

- The furan-thiophene-urea architecture of the target compound offers a balance of hydrophilicity (from hydroxyl and urea groups) and π-electron density (from heterocycles), which could be advantageous in designing kinase inhibitors or antimicrobial agents.

- However, the absence of explicit data on the target compound’s bioactivity or crystallographic parameters (e.g., via SHELX-refined structures ) limits direct functional comparisons. Further studies are required to evaluate its pharmacokinetic and thermodynamic properties relative to analogs.

Biological Activity

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a compound that incorporates both furan and thiophene rings, which are known for their diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial and anticancer activities, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 280.34 g/mol. The compound features a urea functional group, which is significant in medicinal chemistry for its ability to interact with various biological targets.

Synthesis Methods

The synthesis of this compound generally involves the following steps:

-

Formation of Intermediate Compounds :

- Furan-2-carbaldehyde is reacted with thiophene-2-amine in the presence of suitable catalysts such as sodium borohydride.

- The reaction typically occurs in solvents like ethanol or methanol.

-

Purification :

- Following synthesis, purification techniques such as recrystallization or chromatography are employed to achieve high purity levels.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan and thiophene rings can effectively inhibit the growth of various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Escherichia coli | <0.1 mg/L | Bactericidal |

| Salmonella typhi | <0.1 mg/L | Bactericidal |

| Staphylococcus aureus | <1.0 mg/L | Bacteriostatic |

| Bacillus subtilis | No inhibition observed | - |

These findings suggest that the presence of both furan and thiophene moieties enhances the antimicrobial potency of the compound.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Similar compounds have been shown to induce apoptosis in cancer cell lines by interacting with specific molecular targets involved in cell proliferation and survival . The mechanism may involve modulation of signaling pathways critical for tumor growth.

The biological activity of this compound likely stems from its ability to bind to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis or interfere with cancer cell signaling pathways.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Antimicrobial Efficacy :

- Investigation into Anticancer Properties :

Q & A

Q. What are the common synthetic routes for preparing 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea?

The synthesis typically involves coupling a furan- and hydroxypropyl-containing amine with a thiophenyl isocyanate. A method analogous to ruthenium-catalyzed alkylation of furan/thiophene rings (e.g., using Ru to functionalize heterocyclic intermediates) can optimize regioselectivity . For urea bond formation, carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions is recommended to minimize hydrolysis. Pre-functionalization of the hydroxypropyl group (e.g., protection as a silyl ether) may improve yield .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

- NMR : Use - and -NMR in DMSO-d to resolve exchangeable protons (urea NH). 2D techniques (HSQC, HMBC) clarify connectivity between the furan, thiophene, and hydroxypropyl groups. The thiophene protons typically appear downfield (δ 7.0–7.5 ppm), while furan protons resonate near δ 6.3–6.8 ppm .

- IR : Focus on urea C=O stretching (~1640–1680 cm) and hydroxyl O–H (~3200–3500 cm). Thiophene C–S vibrations (~600–800 cm) confirm heterocyclic integrity .

Q. What factors influence the stability of this urea derivative under different storage conditions?

- Hydrolysis : Urea bonds are prone to hydrolysis in aqueous media. Store in anhydrous DMSO or under nitrogen at –20°C.

- Light sensitivity : The thiophene moiety may degrade under UV light; use amber vials.

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Preliminary data suggest stability up to 150°C in inert atmospheres .

Advanced Research Questions

Q. What crystallographic strategies are effective in resolving the 3D structure of this compound?

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm). SHELXL (via SHELX suite) is ideal for refinement, particularly for handling hydrogen bonding in the urea group .

- Hydrogen bonding : Mercury CSD 2.0 can visualize intermolecular interactions (e.g., urea NH···O hydrogen bonds with furan/thiophene rings). Packing similarity analysis in Mercury identifies polymorphic trends .

- Twinned crystals : For twinned data, SHELXL’s TWIN/BASF commands improve refinement accuracy .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Docking : Use AutoDock Vina or Glide to model binding to enzymes (e.g., kinases or GPCRs). Parameterize the urea group with RESP charges (via Gaussian 16) for accurate electrostatic potential .

- MD simulations : GROMACS can simulate solvation dynamics, focusing on urea-water hydrogen bonds. Free energy perturbation (FEP) quantifies binding affinity changes upon substituent modification .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for urea derivatives?

- Substituent variation : Synthesize analogs with modified furan/thiophene substituents (e.g., electron-withdrawing groups) and assess bioactivity (e.g., IC in enzyme assays) .

- Pharmacophore mapping : MOE or Phase identifies critical features (e.g., urea hydrogen bond donors) for target engagement.

- QSAR models : Use PLS regression (via SIMCA) to correlate logP, polar surface area, and steric parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.